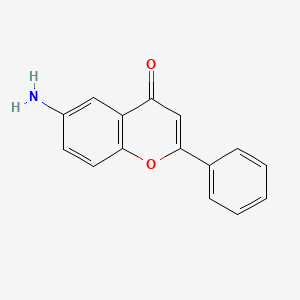

6-Aminoflavone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHKBWPNCFDUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584330 | |

| Record name | 6-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4613-53-0 | |

| Record name | 6-Amino-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Aminoflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Strategic Synthesis of 6-Aminoflavone: From Chalcone Precursors to a Privileged Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminoflavone is a key pharmacophore whose derivatives have demonstrated significant therapeutic potential, including acting as inhibitors of protein-tyrosine kinases and α-glucosidase.[1] This guide provides a comprehensive, field-proven overview of the synthesis of this compound, beginning with readily available chalcone precursors. We will dissect the strategic considerations underpinning a robust and efficient synthetic pathway, focusing on two primary stages: the construction of the flavone core via oxidative cyclization of a 2'-hydroxychalcone, and the subsequent regioselective introduction of the C-6 amino moiety. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, offering insights to empower researchers in their synthetic endeavors.

Introduction: The Flavone Core and the Significance of C-6 Amination

Flavonoids are a class of polyphenolic compounds, with the flavone backbone representing one of its most studied subclasses.[2] Their biosynthesis in plants originates from chalcones, which serve as versatile precursors.[2][3] While the flavone structure itself confers biological activity, substitutions on the benzo-γ-pyrone ring system can dramatically modulate its pharmacological profile. The introduction of an amino group, particularly at the C-6 position, has been shown to be a critical modification for enhancing potency and conferring novel activities, such as anticancer effects.[1][4]

However, aminoflavones are not naturally occurring and must be synthesized.[5][6] A direct and regioselective amination of a pre-formed flavone at the C-6 position is challenging. Therefore, a more strategic approach involves incorporating a suitable functional group handle into the chalcone precursor, which can be carried through the flavone synthesis and subsequently converted to the desired amine. This guide focuses on the most reliable of these strategies: the synthesis via a 6-bromo or 6-nitroflavone intermediate.

Overall Synthetic Strategy

The synthesis is logically divided into two core transformations. First, the construction of the flavone skeleton from a substituted 2'-hydroxyacetophenone and a benzaldehyde. Second, the functionalization at the C-6 position. The most effective strategies build the C-6 functionality into the starting materials.

Caption: High-level workflow for this compound synthesis.

Part A: Synthesis of the Flavone Core from Chalcone Precursors

The journey begins with the formation of a 2'-hydroxychalcone, an α,β-unsaturated ketone that serves as the direct precursor to the flavone ring system.[7]

Step 1: Chalcone Formation via Claisen-Schmidt Condensation

This reaction is a cornerstone of flavonoid synthesis, involving a base-catalyzed aldol condensation between a substituted 2'-hydroxyacetophenone and an aromatic benzaldehyde.[3][8] The choice of the acetophenone is critical for the final substitution pattern of the flavone's A-ring. To achieve a 6-substituted flavone, a 5'-substituted 2'-hydroxyacetophenone is required.

Causality of Reagent Choice:

-

Acetophenone: To synthesize 6-bromoflavone (a key intermediate), 5'-bromo-2'-hydroxyacetophenone is the required starting material.[4] For the 6-nitroflavone route, a starting material like 2',4'-dihydroxy-5'-nitroacetophenone is used.[9]

-

Base Catalyst: Potassium hydroxide (KOH) in ethanol is a standard and effective system.[4] The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the stable conjugated chalcone system.[10]

Caption: Claisen-Schmidt condensation pathway to the chalcone.

Step 2: Oxidative Cyclization to the Flavone Ring

The conversion of the 2'-hydroxychalcone intermediate to the flavone is an oxidative cyclization reaction.[11][12] Several methods exist, but the use of iodine in dimethyl sulfoxide (DMSO) is one of the most reliable and widely adopted.[8]

Mechanism & Causality: The reaction is thought to proceed via an intramolecular oxo-Michael addition of the 2'-hydroxyl group onto the enone system, forming a flavanone intermediate.[12] The iodine, in concert with DMSO, then acts as an oxidizing agent to introduce the C2-C3 double bond, yielding the aromatic flavone.[11] DMSO serves as both the solvent and a co-oxidant in this process.

Caption: Oxidative cyclization of chalcone to flavone.

Data Summary: Comparison of Cyclization Methods

| Method | Catalyst/Reagent | Solvent | Typical Yield | Reaction Time | Reference |

| Classical | I₂ (catalytic) | DMSO | 60-85% | 3-6 h | [11][13] |

| Microwave-Assisted | I₂ (catalytic) | DMSO | >80% | 5-15 min | [3][11] |

| Acid-Catalyzed | Oxalic Acid | Ethanol | ~95% | Reflux | [8][12] |

| Palladium-Catalyzed | Pd(II) | Dioxane | 70-90% | 12-24 h | [14] |

Part B: Regioselective Introduction of the 6-Amino Group

With the flavone core constructed, the final and most critical stage is the conversion of the C-6 substituent into an amino group. We will detail the two most effective pathways.

Route 1: Via Buchwald-Hartwig Amination of 6-Bromoflavone

This route offers a modern and highly efficient method for C-N bond formation. It begins with the synthesis of 6-bromoflavone, as described in Part A, and then utilizes palladium catalysis to couple an amine source.

Causality of the Buchwald-Hartwig Reaction: This cross-coupling reaction is a powerful tool for forming aryl-amine bonds. It requires a palladium catalyst, a suitable phosphine ligand (to stabilize the palladium complex and facilitate the reaction cycle), and a base. The catalytic cycle involves oxidative addition of the aryl bromide (6-bromoflavone) to the Pd(0) complex, coordination of the amine, and reductive elimination to form the C-N bond and regenerate the catalyst. For the synthesis of this compound itself, a protected amine source like benzophenone imine followed by hydrolysis, or an ammonia equivalent, would be used. The synthesis of 6-arylaminoflavones via this method is well-documented.[4]

Route 2: Via Reduction of 6-Nitroflavone

This is a classic and robust chemical transformation. The synthesis begins with a nitro-substituted chalcone precursor, which is then cyclized to 6-nitroflavone. The final step is the chemoselective reduction of the nitro group to an amine.

Causality of the Reduction Step: The nitro group is readily reduced without affecting the carbonyl or pyrone ring of the flavone. Several reducing agents are effective:

-

Sodium Dithionite (Na₂S₂O₄): A mild and effective reagent, particularly for substrates with other sensitive functional groups. It is often used in an ethanol/water mixture under reflux.[15]

-

Tin(II) Chloride (SnCl₂) or Tin metal (Sn) in HCl: A classic and powerful method for reducing aromatic nitro groups.[1]

Caption: Key strategies for introducing the C-6 amino group.

Experimental Protocols

The following protocols are presented as self-validating systems, with the rationale for each step provided. These are representative procedures based on established literature.

Protocol 1: Synthesis of 6-Bromoflavone

This protocol details the first two steps: chalcone formation and its subsequent cyclization.

Step A: Synthesis of (E)-1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)

-

Setup: In a round-bottom flask, dissolve 5'-bromo-2'-hydroxyacetophenone (1 mmol, 1 eq.) and benzaldehyde (1.1 mmol, 1.1 eq.) in ethanol (6 mL).

-

Reaction Initiation: Add a solution of potassium hydroxide (2 mmol, 2 eq.) in ethanol. The solution will typically develop a deep color.

-

Execution: Heat the reaction mixture at reflux for 2.5-3 hours. Rationale: The heat provides the activation energy for the condensation and subsequent dehydration.

-

Workup: After cooling, quench the reaction by pouring the mixture into cold water or onto crushed ice. Acidify with dilute HCl to precipitate the product. Rationale: Neutralizing the basic catalyst and protonating the phenoxide makes the chalcone insoluble in the aqueous medium.

-

Purification: Collect the crude product by filtration. Purify by recrystallization from methanol or ethanol to yield the chalcone as a yellow solid.[4]

Step B: Oxidative Cyclization to 6-Bromoflavone

-

Setup: In a round-bottom flask, dissolve the purified chalcone from Step A (1 mmol, 1 eq.) in anhydrous DMSO (5 mL).

-

Catalyst Addition: Add iodine (I₂) (0.1 mmol, 10 mol%). Rationale: Iodine serves as the catalyst for the oxidative dehydrogenation of the flavanone intermediate.

-

Execution: Heat the mixture to 100-120 °C and stir for 3-4 hours. Monitor the reaction's completion by TLC.

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water. A precipitate will form.

-

Purification: Collect the solid by filtration, wash thoroughly with water and then with a sodium thiosulfate solution (to remove excess iodine), followed by water again. Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain pure 6-bromoflavone.[13]

Protocol 2: Synthesis of this compound (via Nitro-reduction)

This protocol is based on the synthesis of 7-hydroxy-6-nitroflavone and its subsequent reduction, which is an analogous and well-documented procedure.[9][15]

Step A: Synthesis of 6-Nitroflavone Intermediate

-

Precursor Synthesis: Synthesize 1-(2-hydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione (a diketone intermediate) from the appropriate nitro-acetophenone precursor.

-

Cyclization: Add the diketone (1 mmol) to glacial acetic acid (10 mL) containing a catalytic amount (2-3 drops) of concentrated sulfuric acid. Rationale: The strong acid catalyzes the intramolecular condensation (cyclodehydration) of the diketone to form the flavone ring.

-

Execution: Heat the mixture at 100 °C for 1 hour.

-

Workup & Purification: Cool the mixture, add water to precipitate the product, filter, wash with water, and recrystallize from acetone to yield the pure 6-nitroflavone.[9]

Step B: Reduction to this compound

-

Setup: Suspend the 6-nitroflavone (1 mmol) in an ethanol/water mixture (e.g., 2:1 v/v). Heat the mixture to reflux.

-

Reagent Addition: Add sodium dithionite (Na₂S₂O₄) (approx. 1.5-2.5 eq.) portion-wise until the starting material fully dissolves and the solution color changes (often to a clear yellow). Rationale: Sodium dithionite is a powerful reducing agent in aqueous systems that selectively reduces the nitro group.

-

Execution: After the addition, continue to reflux for an additional 1-2 hours to ensure complete reduction.

-

Workup: Remove the ethanol under reduced pressure. Pour the remaining aqueous solution into cold water to precipitate the this compound.

-

Purification: Collect the product by filtration, wash with water, and dry. Recrystallization from a suitable solvent may be performed if necessary.[15]

Conclusion

The synthesis of this compound from chalcone precursors is a strategic endeavor that hinges on the careful selection of starting materials and reaction pathways. The construction of the flavone core via Claisen-Schmidt condensation followed by oxidative cyclization is a robust and high-yielding process. For the critical introduction of the C-6 amino group, indirect methods are superior. Both the reduction of a 6-nitroflavone intermediate and the Buchwald-Hartwig amination of a 6-bromoflavone precursor represent state-of-the-art, reliable strategies. By understanding the chemical principles and causality behind each step, researchers can effectively troubleshoot and adapt these methodologies to produce this compound and its derivatives for applications in drug discovery and development.

References

- Regioselective 3-Nitration of Flavones: A New Synthesis of 3-Nitro- and 3-Aminoflavones. (Source: Synfacts)

- Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. (Source: Benchchem)

- A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones.

- Stereoselective Synthesis of Flavonoids: A Brief Overview. (Source: PubMed Central)

- Therapeutic Perspectives of Aminoflavonoids—A Review. (Source: MDPI)

- Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. (Source: NIH)

- Therapeutic Perspectives of Aminoflavonoids—A Review. (Source: PubMed Central)

- Synthesis of Chalcone and Flavanone Derivatives using ZnO Nanoparticle as Catalyst for Antibacterial Activity. (Source: CORE)

- A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. (Source: IISTE.org)

- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)

- Flavones and Related Compounds: Synthesis and Biological Activity. (Source: PubMed Central)

- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig

- A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. (Source: PubMed Central)

- A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. (Source: MDPI)

- Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investig

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone [mdpi.com]

- 10. iiste.org [iiste.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemijournal.com [chemijournal.com]

- 13. preprints.org [preprints.org]

- 14. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium( ii )-catalyzed oxidative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01672E [pubs.rsc.org]

- 15. A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone - PMC [pmc.ncbi.nlm.nih.gov]

6-Aminoflavone Derivatives: A Technical Guide to Unraveling Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The flavone scaffold, a ubiquitous feature in plant-derived secondary metabolites, has long been a focal point of medicinal chemistry. The strategic introduction of an amino group at the C6-position of the flavone core has given rise to a class of derivatives with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological properties of 6-aminoflavone derivatives, with a primary focus on their anticancer, neuroprotective, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their evaluation, and present a logical framework for understanding their structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics based on the this compound framework.

Introduction: The Flavone Core and the Significance of the 6-Amino Moiety

Flavonoids are a diverse group of polyphenolic compounds characterized by a C6-C3-C6 skeleton, consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic pyran ring (C)[1]. Their widespread occurrence in nature and their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects, have made them attractive starting points for drug discovery[1][2].

The introduction of an amino group onto the flavone scaffold, creating aminoflavones, can significantly modulate their biological properties. The position and substitution of this amino group are critical determinants of their pharmacological profile. Specifically, the presence of an amino group at the 6-position of the A ring has been shown to be a key structural feature for potent biological activity. This guide will focus on elucidating the diverse activities of these this compound derivatives.

Anticancer Activity: A Multi-pronged Assault on Malignancy

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action[1].

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular processes essential for cancer cell proliferation and survival.

-

Inhibition of Topoisomerase II: Several N-benzyl derivatives of this compound have been identified as potent inhibitors of topoisomerase II[2][3]. By stabilizing the topoisomerase II-DNA cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis in cancer cells[2].

-

Protein Tyrosine Kinase Inhibition: Certain this compound derivatives have been shown to inhibit the activity of oncogenic protein tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and the bcr/abl fusion protein[4]. By blocking the signaling pathways driven by these kinases, these compounds can halt cancer cell proliferation and induce apoptosis.

-

Modulation of the MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Some aminoflavone derivatives have been shown to inhibit this pathway, contributing to their anti-proliferative effects.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of this compound derivatives is highly dependent on their structural features. Key SAR observations include:

-

Substitution on the 6-amino group: N-benzylation of the 6-amino group has been shown to be a successful strategy for enhancing anticancer activity. The nature and position of substituents on the benzyl ring can further fine-tune the potency[3][5]. For instance, compounds with chloro and bromo substitutions on the benzylamino group have demonstrated significant cytotoxicity against breast cancer cells[1].

-

Substitution on the B-ring: Modifications to the B-ring of the flavone core can also influence anticancer activity. However, some studies suggest that structural modifications in the B-ring may not have a significant impact on the anticancer activity of certain 6-aminoflavones[5].

Quantitative Data Summary

| Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| N-morpholino derivative of N1-(flavon-6-yl)amidrazone | MCF-7 (Breast Cancer) | 5.18 | EGFR and bcr/abl inhibition | [4] |

| N-morpholino derivative of N1-(flavon-6-yl)amidrazone | K562 (Leukemia) | 2.89 | EGFR and bcr/abl inhibition | [4] |

| 6-(4-chlorobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 (Breast Cancer) | 9.35 | Topoisomerase II inhibition | [1][3] |

| 6-(4-bromobenzylamino)-2-phenyl-4H-chromen-4-one | MCF-7 (Breast Cancer) | 9.58 | Topoisomerase II inhibition | [1][3] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][6].

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells[1][4][6].

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug). Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. Inhibitors of this enzyme will prevent this relaxation, leaving the DNA in its supercoiled form. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

Step-by-Step Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), ATP, and the assay buffer.

-

Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction tubes. Include a vehicle control and a known topoisomerase II inhibitor (e.g., etoposide) as a positive control.

-

Enzyme Addition: Add purified human topoisomerase II enzyme to each tube to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA band.

Diagram of Anticancer Mechanisms

Caption: Mechanisms of anticancer activity of this compound derivatives.

Neuroprotective Activity: Shielding Neurons from Damage

Emerging evidence suggests that this compound derivatives possess significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action: Combating Neuroinflammation and Oxidative Stress

The neuroprotective effects of this compound are linked to its ability to modulate key signaling pathways involved in neuronal survival and inflammation.

-

Inhibition of p-JNK/NF-κB Signaling: this compound has been shown to mitigate neuroinflammation by inhibiting the phosphorylation of c-Jun N-terminal kinase (p-JNK) and the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway. This leads to a reduction in the production of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α).

-

Activation of the Nrf2 Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response. Nrf2 activation leads to the upregulation of antioxidant enzymes, thereby protecting neurons from oxidative stress-induced damage.

Experimental Protocols

This protocol describes how to establish an in vitro model of neuroinflammation using microglial cells to assess the anti-neuroinflammatory effects of this compound derivatives.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, the resident immune cells of the central nervous system. LPS stimulation leads to the production of pro-inflammatory mediators, mimicking a neuroinflammatory state.

Step-by-Step Protocol:

-

Cell Culture: Culture a microglial cell line (e.g., BV-2) in a suitable medium.

-

Compound Pre-treatment: Pre-treat the microglial cells with various concentrations of the this compound derivative for a specific duration (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 24 hours).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.

-

-

Data Analysis: Determine the ability of the this compound derivative to inhibit the LPS-induced production of NO and pro-inflammatory cytokines.

This protocol outlines a method to evaluate the neuroprotective effects of this compound derivatives against oxidative stress-induced neuronal cell death.

Principle: Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), can cause neuronal damage and apoptosis. Neuroprotective compounds can mitigate this damage and improve cell survival.

Step-by-Step Protocol:

-

Neuronal Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in an appropriate medium.

-

Compound Pre-treatment: Pre-treat the neuronal cells with different concentrations of the this compound derivative for a defined period.

-

Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a specified duration.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 2.4.1.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the this compound derivative by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.

Diagram of Neuroprotective Signaling Pathways

Caption: Neuroprotective signaling pathways modulated by this compound.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Beyond their roles in cancer and neuroprotection, this compound derivatives also exhibit potent anti-inflammatory properties.

Mechanism of Action: Targeting Inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily mediated by their ability to suppress the production of key inflammatory molecules.

-

Inhibition of Pro-inflammatory Cytokines: Similar to their action in the central nervous system, this compound derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6) in peripheral immune cells like macrophages.

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound derivatives can suppress iNOS expression and subsequent NO production.

Experimental Protocols

This protocol details a method to assess the anti-inflammatory activity of this compound derivatives in a macrophage cell line.

Principle: Macrophages, when stimulated with LPS, produce a range of pro-inflammatory mediators. The anti-inflammatory potential of a compound can be determined by its ability to inhibit this production.

Step-by-Step Protocol:

-

Macrophage Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

-

Compound Treatment and LPS Stimulation: Pre-treat the macrophages with various concentrations of the this compound derivative, followed by stimulation with LPS (e.g., 1 µg/mL).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: Quantify nitrite levels in the culture supernatant using the Griess assay.

-

Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-6 in the culture supernatants using ELISA kits.

-

-

Data Analysis: Evaluate the dose-dependent inhibition of NO, TNF-α, and IL-6 production by the this compound derivative.

Diagram of Anti-inflammatory Workflow

Caption: Experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

This compound derivatives represent a versatile and promising class of bioactive molecules with significant potential for the development of novel therapeutics. Their ability to target multiple key pathways involved in cancer, neurodegeneration, and inflammation underscores their therapeutic versatility. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for researchers to further explore and harness the pharmacological potential of this unique chemical scaffold.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening new derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies: Validating the in vitro findings in relevant animal models of disease.

-

Elucidation of Novel Mechanisms: Investigating other potential molecular targets and signaling pathways modulated by these compounds.

By continuing to unravel the intricate biological activities of this compound derivatives, the scientific community can pave the way for the development of next-generation therapies for a range of debilitating diseases.

References

- Synthesis and antitumor activities of some new N1-(flavon-6-yl)

- Therapeutic Perspectives of Aminoflavonoids—A Review. (2021).

- N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition. (2020). Molecular Diversity.

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Rockland Immunochemicals Inc..

- N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II. (2020). ProQuest.

- This compound Activates Nrf2 to Inhibit the Phospho-JNK/TNF-α Signaling Pathway to Reduce Amyloid Burden in an Aging Mouse Model. (2023). ACS Omega.

- Therapeutic Perspectives of Aminoflavonoids—A Review. (2021). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DSpace [diposit.ub.edu]

- 3. bio-protocol.org [bio-protocol.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 6. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Aminoflavone Analogs

Introduction: The Flavone Scaffold as a Privileged Structure in Drug Discovery

Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Their basic structure, a 15-carbon skeleton arranged in a C6-C3-C6 configuration, provides a versatile scaffold for chemical modification.[3] Among the various flavonoid classes, aminoflavones—synthetic derivatives featuring an amino group on the flavone nucleus—have garnered significant attention as potent therapeutic agents, particularly in oncology.[3][4]

This guide focuses specifically on the structure-activity relationship (SAR) of 6-aminoflavone analogs . The placement of the amino group at the C-6 position of the A-ring serves as a critical anchor for derivatization, allowing for systematic modifications that profoundly influence biological activity. As a Senior Application Scientist, this document aims to provide not just a review of existing knowledge but a logical framework for understanding why certain structural modifications lead to enhanced potency and selectivity. We will explore the synthesis strategies, key biological evaluation techniques, and the causal relationships between chemical structure and anticancer efficacy, providing researchers and drug developers with a comprehensive resource to guide future discovery efforts.

Core Rationale: Targeting Cancer with this compound Analogs

The primary therapeutic rationale for developing this compound analogs is their demonstrated potential as anticancer agents.[1] Their mechanisms of action are multifaceted and include:

-

Inhibition of Key Oncogenic Enzymes: Many analogs exhibit potent inhibitory activity against enzymes crucial for cancer progression, such as topoisomerase II, protein tyrosine kinases, and Akt.[3][5][6]

-

Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells through various signaling pathways.[7]

-

Cell Cycle Arrest: By interfering with the cell cycle machinery, they can halt the proliferation of malignant cells.[1]

-

Modulation of Hormone Receptors: Certain aminoflavones act as aromatase inhibitors, blocking estrogen synthesis, which is a key strategy in treating hormone receptor-positive breast cancers.[8]

Understanding how to synthetically tune the this compound scaffold to optimize these activities is the central goal of SAR studies.

I. The this compound Scaffold: A Blueprint for Modification

The core this compound structure presents several key regions for chemical modification to explore the SAR. Each modification can influence the molecule's electronic properties, steric profile, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.

Caption: Key regions for SAR investigation on the this compound core.

II. Synthesis Strategies: Building the Analog Library

The generation of a diverse library of analogs is the foundational step in any SAR investigation. While numerous methods exist for flavonoid synthesis, specific strategies are particularly effective for creating this compound derivatives.[3]

A. Core Synthesis and N-Substitution

A common and efficient route involves the synthesis of the this compound core, followed by derivatization of the amino group.

-

Reductive Amination: This is a powerful method for N-benzylation. It typically involves reacting the parent this compound with a substituted benzaldehyde in the presence of a reducing agent. This approach allows for the introduction of a wide array of aryl groups.[5]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for forming C-N bonds. It enables the coupling of 6-bromoflavone with various primary or secondary amines, offering a versatile route to N-aryl and N-alkyl derivatives.[9]

-

Acylation/Sulfonylation: The amino group can be readily acylated or sulfonylated using corresponding acyl chlorides or sulfonyl chlorides to introduce amide or sulfonamide functionalities, which can significantly alter the compound's properties.[3]

B. Synthesis of Substituted Scaffolds

To investigate the impact of substitutions on the flavonoid rings, modified precursors are used. For instance, starting with substituted 2'-hydroxyacetophenones or benzaldehydes allows for the creation of analogs with varied patterns on the A and B rings, respectively.[10]

Caption: General workflow for the synthesis of a this compound analog library.

III. Structure-Activity Relationship Analysis

This section dissects the known relationships between specific structural features and biological activity, primarily focusing on anticancer effects.

A. Modifications of the 6-Amino Group

The 6-amino group is a primary handle for derivatization, and substitutions here have a profound impact on potency.

-

N-Benzylation: The introduction of a benzyl group at the 6-amino position has proven to be a highly effective strategy. Thorat et al. found that derivatives with electron-withdrawing groups, such as 4-chloro and 4-bromo, on the benzyl ring were the most potent anticancer agents against the MCF-7 breast cancer cell line, with IC50 values around 9.5 µM.[3][5] This suggests that the electronic nature and steric bulk of the benzyl substituent are critical for interaction with the biological target, likely topoisomerase II.[3][5]

-

Heterocyclic Analogs: Combining the flavone nucleus with a heterocyclic ring, such as thiazolidinone, via the 6-amino linkage has been shown to improve cytotoxicity.[7][11] This strategy likely enhances the molecule's ability to form multiple interactions within a target's binding pocket and can also improve pharmacokinetic properties like lipophilicity.[11]

| Table 1: SAR of N-Substituents on the 6-Amino Group (Anticancer Activity) | |||

| Substituent | Target Cell Line | Activity (IC₅₀) | Key Insight |

| H (Parent this compound) | Varies | Baseline | Serves as a reference scaffold. |

| 4-Chlorobenzyl | MCF-7 | 9.35 µM[3] | Electron-withdrawing groups on the benzyl ring enhance potency. |

| 4-Bromobenzyl | MCF-7 | 9.58 µM[3] | Similar to chloro, indicating a role for halogens. |

| Thiazolidinone Analogs | HeLa, MDA-MB-435 | Improved Cytotoxicity[7][11] | Fusing a heterocyclic ring can significantly boost activity. |

| Sulfonamide Analogs | HepG-2, A-549 | ~0.98 µM[3][4] | Potent activity comparable to the standard drug Adriamycin. |

B. Modifications of the B-Ring

The B-ring's substitution pattern influences interactions with many enzymes, including kinases and aromatase.

-

Methoxy Groups: The presence of methoxy groups, particularly at the 3' and 4' positions, often correlates with increased cytotoxic potential.[4][11] These electron-donating groups can modulate the electronic distribution of the entire molecule and may enhance binding to specific targets. For example, 2-(3,4-dimethoxyphenyl) substitution was found in cytotoxic 6-arylaminoflavones.[9]

-

Amino Groups: The introduction of an amino group on the B-ring, such as in 5,4'-diamino-6,8,3'-trifluoroflavone, can lead to exceptionally potent antitumor agents.[12][13] This highlights the importance of hydrogen bond donors/acceptors on the B-ring for target engagement.

C. Modifications of the A and C-Rings

-

Position 7: The 7-position is also critical for activity. Studies on diaminoflavones revealed that introducing methyl, hydroxymethyl, or aminomethyl groups at C-7 resulted in compounds with antitumor activity comparable or superior to the parent compound.[12][13] This suggests that the region around the A-ring is involved in key interactions.

-

Position 3: Adding a methoxy group at the 3-position of the C-ring has been shown to increase the cytotoxic potential of this compound-thiazolidinone analogs.[4]

IV. Experimental Protocols for SAR Elucidation

To establish a robust SAR, standardized and reproducible biological assays are essential. The following protocols represent core methodologies in the field.

A. In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[7][14][15] It measures the metabolic activity of cells, which correlates with cell viability.

Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa, A-549) into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[16]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[17]

Self-Validation: The inclusion of positive and negative controls is critical. The assay's reliability is confirmed by a consistent Z-factor and reproducible IC₅₀ values for the standard drug across experiments.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

B. Target-Based Screening: Enzyme Inhibition Assay

For analogs believed to target a specific enzyme (e.g., topoisomerase II, Akt, aromatase), a direct enzyme inhibition assay is necessary to confirm the mechanism and quantify potency.[18]

Protocol: General Enzyme Inhibition Assay

-

Reaction Setup: In a microplate well, combine a buffer solution, the purified target enzyme, and the this compound analog at various concentrations.[19]

-

Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period to facilitate binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate. The substrate is often a fluorogenic or chromogenic molecule that produces a detectable signal upon conversion by the enzyme.[18]

-

Kinetic Measurement: Continuously monitor the change in fluorescence or absorbance over time using a plate reader. The initial reaction rate (velocity) is determined from the linear portion of the progress curve.[20]

-

Data Analysis: Plot the reaction rates against the inhibitor concentrations. Determine the IC₅₀ value, which is the concentration of the analog that reduces the enzyme's activity by 50%.[17][19] Further kinetic studies (e.g., varying substrate concentration) can be performed to determine the mode of inhibition (competitive, non-competitive, etc.).[21]

V. In Silico Approaches: Guiding Synthesis and Explaining Activity

Computational methods, particularly molecular docking, play a crucial role in modern SAR studies. They provide a structural hypothesis for the observed biological activity, guiding the design of more potent and selective analogs.[22][23]

Workflow for Molecular Docking

-

Target Preparation: Obtain the 3D crystal structure of the target protein (e.g., Akt, topoisomerase II) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.[6][24]

-

Ligand Preparation: Generate the 3D structures of the this compound analogs and perform energy minimization.[25]

-

Docking Simulation: Use docking software (e.g., AutoDock Vina, Glide) to predict the most favorable binding pose of each analog within the protein's active site.[22][23] The software calculates a docking score, which estimates the binding affinity.

-

Pose Analysis: Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the analog and amino acid residues in the binding site.[25]

This analysis can explain why, for instance, a 4-chlorobenzyl group is more effective than a simple benzyl group by showing a specific favorable interaction of the chlorine atom within a hydrophobic pocket of the target.[3]

Sources

- 1. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of this compound [jstage.jst.go.jp]

- 2. scielo.br [scielo.br]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Benzylation of this compound by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Molecular Docking and Biological Evaluation of Novel Flavone Derivatives as Potential Anticancer Agents Targeting Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. scialert.net [scialert.net]

- 11. Synthesis and Anti-cancer Activity of Novel Thiazolidinone Analogs of this compound [jstage.jst.go.jp]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Structure-activity relationships of the 7-substituents of 5,4'-diamino-6,8,3'-trifluoroflavone, a potent antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. opentrons.com [opentrons.com]

- 16. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. portlandpress.com [portlandpress.com]

- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]

- 21. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. sysrevpharm.org [sysrevpharm.org]

- 25. mdpi.com [mdpi.com]

A Technical Guide to the Aryl Hydrocarbon Receptor (AhR) as a Molecular Target of 6-Aminoflavone

Abstract

The aryl hydrocarbon receptor (AhR) has emerged from its historical role as a sensor of environmental xenobiotics to become a significant pharmacological target in immunology, oncology, and inflammatory diseases.[1][2][3] Plant-derived flavonoids represent a vast chemical library of natural AhR ligands, capable of eliciting a spectrum of agonist, antagonist, or selective modulatory responses.[1][2][4] This guide provides an in-depth technical exploration of 6-aminoflavone (AF), a synthetic flavonoid identified as a potent AhR ligand with promising anticancer properties.[5][6][7] We will dissect the canonical and non-canonical AhR signaling pathways, present a rationale for targeting this pathway with AF, and provide detailed, field-proven protocols for the experimental validation of this molecule-receptor interaction. This document is intended for researchers, scientists, and drug development professionals seeking to investigate and leverage the therapeutic potential of modulating AhR signaling with this compound.

The Aryl Hydrocarbon Receptor: A Pleiotropic Transcription Factor

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-ARNT-Sim (bHLH-PAS) family of proteins.[8] Long studied for its role in mediating the toxicity of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), AhR is now understood to be a critical regulator of diverse biological processes.[8][9]

The Canonical AhR Signaling Pathway

In its inactive state, AhR resides in the cytoplasm, stabilized within a multiprotein complex that includes a dimer of Heat Shock Protein 90 (Hsp90), the AhR-interacting protein (AIP, also known as XAP2), and the co-chaperone p23.[3][8][10] This complex maintains the receptor in a conformation ready for high-affinity ligand binding.

The canonical signaling cascade is initiated by the binding of a ligand, such as this compound, to the PAS-B domain of the AhR protein.[3][10][11] This event triggers a conformational change, leading to the dissociation of the chaperone proteins and the exposure of a nuclear localization signal.[3][8] The activated AhR-ligand complex then translocates into the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT).[9][10][12] This transcriptionally active AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs), characterized by the core sequence 5'-GCGTG-3', located in the promoter regions of target genes.[8][10][13] Binding of the complex recruits co-activators and the transcriptional machinery to initiate the expression of a battery of "AhR gene battery" genes.[8][10][14]

Key transcriptional targets include:

-

Phase I Xenobiotic Metabolizing Enzymes: Cytochrome P450 family members such as CYP1A1, CYP1A2, and CYP1B1.[3][8][9][10]

-

Phase II Xenobiotic Metabolizing Enzymes: NAD(P)H quinone oxidoreductase 1 (NQO1), UDP-glucuronosyltransferases (UGTs), and Glutathione S-transferases (GSTs).[8][10]

-

Regulatory Proteins: The AhR Repressor (AhRR), which establishes a negative feedback loop by competing with AhR for ARNT dimerization.[14][15]

This compound: A Modulator with Therapeutic Promise

This compound (AF) is a synthetic flavonoid that has been identified as an AhR agonist.[16][17][18] Its prodrug, AFP464, was developed to improve bioavailability and has been evaluated in clinical trials for cancer therapy.[6][18] The anticancer activity of AF is multifaceted and appears to be context-dependent, involving both AhR-dependent and AhR-independent mechanisms.

-

AhR-Dependent Anticancer Activity: In certain breast cancer cell lines, such as MCF-7, the antiproliferative effects of AF are critically dependent on a functional AhR pathway and the subsequent induction of CYP1A1.[18][19] Furthermore, AF and its prodrug have been shown to suppress tumor-initiating cells (TICs), in part by downregulating the expression of α6-integrin, a protein associated with "stemness" and metastasis.[5][17][20] This suggests a mechanism where AF not only targets the bulk of tumor cells but also the resilient TIC population that drives relapse.[5][17]

-

AhR-Independent Anticancer Activity: Intriguingly, AF can also inhibit the expression and protein accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor survival and angiogenesis.[16][18][19] This inhibitory effect has been demonstrated to occur even in cells with a functionally impaired AhR pathway, indicating a separate mechanism of action that may contribute to its overall therapeutic profile.[16][19]

This dual mechanism makes AF a compelling candidate for further investigation, as it has the potential to attack tumors through multiple, complementary pathways.

Experimental Validation: A Practical Guide

To rigorously characterize this compound as an AhR ligand, a series of well-controlled experiments are necessary. The following protocols are designed as self-validating systems, providing a framework for determining binding affinity, functional activity, and downstream cellular effects.

Protocol 1: Competitive Ligand Binding Assay

Causality: Before assessing functional activity, it is essential to confirm that this compound physically interacts with the AhR. A competitive binding assay directly measures the ability of a test compound (the "competitor," AF) to displace a known high-affinity radiolabeled ligand from the receptor. This provides evidence of direct binding to the ligand-binding pocket and allows for the determination of the compound's binding affinity (IC50).[21][22][23]

Methodology: This protocol is adapted from established methods using [³H]-TCDD as the radioligand and a hydroxyapatite (HAP) assay to separate receptor-bound from free ligand.[21]

Step-by-Step Protocol:

-

Preparation of Cytosol:

-

Homogenize liver tissue (e.g., from C57BL/6 mice) or cultured cells (e.g., Hepa-1) in a cold buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% glycerol, pH 7.5).[22]

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cellular debris and organelles.

-

Carefully collect the supernatant (cytosol), which contains the soluble AhR-chaperone complex. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Reaction:

-

In glass tubes, set up the following reactions in triplicate:

-

Total Binding: Cytosol (e.g., 2 mg/mL protein), 2 nM [³H]-TCDD (saturating concentration).[23]

-

Nonspecific Binding: Cytosol, 2 nM [³H]-TCDD, and a 200-fold molar excess of unlabeled TCDF or TCDD.[23]

-

Competition: Cytosol, 2 nM [³H]-TCDD, and increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

-

-

Incubate all tubes at room temperature for 2 hours to allow the binding to reach equilibrium.[21][23]

-

-

Separation of Bound and Free Ligand:

-

Add an equal volume of a cold hydroxyapatite (HAP) slurry to each tube.[21]

-

Incubate on ice for 15-30 minutes with occasional vortexing. The HAP binds to the receptor-ligand complexes.[21]

-

Centrifuge at low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the HAP.[21]

-

Carefully aspirate and discard the supernatant containing the free [³H]-TCDD.[21]

-

Wash the HAP pellet three times with cold wash buffer to remove any remaining unbound radioligand.[21]

-

-

Quantification and Analysis:

-

Resuspend the final HAP pellet in a scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding (CPM) - Nonspecific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Use non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific [³H]-TCDD binding.

-

Table 1: Representative Competitive Binding Affinity Data for AhR

| Compound | IC50 (nM) |

|---|---|

| Unlabeled TCDD | 1.5 |

| This compound | 85 |

| α-Naphthoflavone (Reference Antagonist) | 50 |

| Vehicle (DMSO) | >10,000 |

(Note: Data are for illustrative purposes.)

Protocol 2: AhR-Dependent Luciferase Reporter Gene Assay

Causality: Demonstrating direct binding is not sufficient to classify a compound's activity. A reporter gene assay provides a quantitative, functional readout of AhR-dependent transcriptional activation.[12][24][25] By placing a reporter gene (luciferase) under the control of XREs, the luminescence produced becomes a direct proxy for the activation of the AhR signaling pathway. This assay can definitively characterize this compound as an agonist (activates the pathway) or an antagonist (blocks activation by a known agonist).

Methodology: This protocol uses a human hepatoma (HepG2) or mouse hepatoma (Hepa1c1c7) cell line stably transfected with an XRE-luciferase reporter construct.[12]

Step-by-Step Protocol:

-

Cell Seeding (Day 1):

-

Culture HepG2-XRE-Luciferase cells under standard conditions (e.g., DMEM, 10% FBS, 37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed them into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium.[12]

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment (Day 2):

-

Prepare serial dilutions of this compound in culture medium. A typical final concentration range would be 0.01 µM to 20 µM.[12]

-

For Agonist Mode:

-

Prepare positive control (e.g., 1 nM TCDD) and vehicle control (e.g., 0.1% DMSO).[12]

-

Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells (in triplicate).

-

-

For Antagonist Mode:

-

Prepare solutions containing a fixed concentration of a known agonist (e.g., 1 nM TCDD) mixed with serial dilutions of this compound.

-

Add these co-treatment solutions to the cells.

-

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[24]

-

-

Luciferase Assay (Day 3):

-

Equilibrate the 96-well plate and the luciferase assay reagent (containing cell lysis buffer and luciferase substrate) to room temperature.[12]

-

Remove the treatment medium from the wells.

-

Add 100 µL of the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for 10-15 minutes to ensure complete cell lysis.[12]

-

Measure the luminescence (Relative Light Units, RLU) of each well using a plate-reading luminometer.[12]

-

-

Data Analysis:

-

Average the RLU values for each set of triplicates.

-

Normalize the data by calculating the "Fold Induction" over the vehicle control: Fold Induction = (RLU of treated sample) / (Average RLU of vehicle control) .

-

For agonist mode, plot the Fold Induction against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).[12]

-

For antagonist mode, plot the % inhibition of the TCDD response against the log concentration of this compound to calculate the IC50 value.

-

Table 2: Representative AhR Agonist Activity in HepG2-XRE-Luc Cells

| Compound | EC50 (nM) | Max Fold Induction (vs. Vehicle) |

|---|---|---|

| TCDD (Positive Control) | 0.1 | 55 |

| This compound | 25 | 40 |

| CH-223191 (Antagonist) | No activity | 1.1 |

(Note: Data are for illustrative purposes.)

Protocol 3: Analysis of Endogenous AhR Target Gene Expression by qRT-PCR

Causality: While reporter assays are excellent for screening, it is crucial to verify that the compound modulates the expression of endogenous AhR target genes within their native chromatin context. Quantitative Real-Time PCR (qRT-PCR) is a highly sensitive method to measure changes in mRNA levels of key AhR targets like CYP1A1, confirming that the functional activation observed in the reporter assay translates to a physiological cellular response.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., MCF-7, HepG2) in 6-well plates and grow to ~80% confluency.

-

Treat cells in triplicate with this compound (at its EC50 and 10x EC50 concentrations), a positive control (1 nM TCDD), and a vehicle control (DMSO) for a defined period (e.g., 6 or 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent, following the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing cDNA template, forward and reverse primers for the target gene (CYP1A1) and a stable housekeeping gene (GAPDH or ACTB), and a SYBR Green master mix.

-

Run the reactions on a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each reaction.

-

Calculate the relative gene expression using the ΔΔCt method:

-

First, normalize the Ct value of the target gene to the housekeeping gene: ΔCt = Ct(CYP1A1) - Ct(GAPDH) .

-

Then, normalize the treated samples to the vehicle control: ΔΔCt = ΔCt(treated) - ΔCt(vehicle) .

-

Finally, calculate the fold change: Fold Change = 2⁻ΔΔCt .

-

-

Present the data as fold change in gene expression relative to the vehicle control.

-

Table 3: Representative Modulation of CYP1A1 mRNA Expression

| Treatment | Cell Line | Fold Change in CYP1A1 mRNA (vs. Vehicle) |

|---|---|---|

| 1 nM TCDD | HepG2 | 150.5 |

| 25 nM this compound | HepG2 | 95.2 |

| 250 nM this compound | HepG2 | 125.8 |

(Note: Data are for illustrative purposes.)

Conclusion and Future Directions

The evidence strongly supports the role of this compound as a direct ligand and functional agonist of the aryl hydrocarbon receptor. Its ability to activate the canonical AhR/ARNT/XRE signaling pathway, leading to the transcription of target genes like CYP1A1, is a key component of its mechanism of action, particularly in the context of its anticancer properties.[18][19] The detailed experimental protocols provided in this guide offer a robust framework for researchers to validate these interactions and further explore the compound's activity.

The dual mechanism of this compound, encompassing both AhR-dependent and AhR-independent (anti-HIF-1α) activities, makes it a particularly interesting therapeutic candidate.[5][16][19][20] Future research should focus on dissecting the interplay between these two pathways. For drug development professionals, understanding this multifaceted activity is crucial for identifying patient populations most likely to respond and for designing rational combination therapies that could, for example, pair AF with agents targeting hypoxia or angiogenesis to achieve synergistic antitumor effects. The continued investigation of this compound and other selective AhR modulators holds significant promise for developing novel therapeutic strategies against cancer and other diseases where AhR signaling plays a pivotal role.

References

- Aryl Hydrocarbon Receptor Signaling - QIAGEN GeneGlobe.

- Aryl hydrocarbon receptor - Wikipedia.

- Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC.

- Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PubMed.

- Application Notes and Protocols for Utilizing Y134 in Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Gene Assays - Benchchem.

- Functions of the aryl hydrocarbon receptor (AHR)

- Aryl hydrocarbon receptor pathway: Role, regulation and intervention in atherosclerosis therapy (Review)

- AhR signaling pathways and regul

- Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System - Indigo Biosciences.

- Competitive Binding Assay of DiMNF and TCDD with the Aryl Hydrocarbon Receptor (AhR) - Benchchem.

- Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - ResearchG

- Herbal Plants: The Role of AhR in Mediating Immunomodul

- Systematic identification and characterization of regulators of aryl hydrocarbon receptor signaling | bioRxiv.

- HUMAN ARYL HYDROCARBON RECEPTOR (AhR)

- AhR ligand Aminoflavone suppresses α6-integrin-Src-Akt signaling to attenuate tamoxifen resistance in breast cancer cells - PMC - NIH.

- Aryl Hydrocarbon Receptor (AHR)

- Identifying novel aryl hydrocarbon receptor (AhR)

- Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR)

- Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC - NIH.

- Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed.

- Therapeutic Perspectives of Aminoflavonoids—A Review - PMC - NIH.

- AhR ligand Aminoflavone inhibits α6-integrin expression and breast cancer sphere-initi

- AhR ligand aminoflavone suppresses α6-integrin-Src-Akt signaling to attenuate tamoxifen resistance in breast cancer cells - Henry Ford Health Scholarly Commons.

- Aminoflavone, a Ligand of the Aryl Hydrocarbon Receptor, Inhibits HIF-1α Expression in an AhR-Independent Fashion - OUCI.

- Aminoflavone, a Ligand of the Aryl Hydrocarbon Receptor, Inhibits HIF-1α Expression in an AhR-Independent Fashion - AACR Journals.

- Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - Oxford Academic.

- Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC - NIH.

- The Role of the Aryl Hydrocarbon Receptor (AHR)

- Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey.

Sources

- 1. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. AhR ligand Aminoflavone suppresses α6-integrin-Src-Akt signaling to attenuate tamoxifen resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic Perspectives of Aminoflavonoids—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Identifying novel aryl hydrocarbon receptor (AhR) modulators from clinically approved drugs: In silico screening and In vitro validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Role of the Aryl Hydrocarbon Receptor (AHR) in Immune and Inflammatory Diseases [mdpi.com]

- 14. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Aminoflavone, a ligand of the aryl hydrocarbon receptor, inhibits HIF-1alpha expression in an AhR-independent fashion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. AhR ligand Aminoflavone inhibits α6-integrin expression and breast cancer sphere-initiating capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aminoflavone, a ligand of the Aryl Hydrocarbon Receptor (AhR), inhibits HIF-1α expression in an AhR-independent fashion - PMC [pmc.ncbi.nlm.nih.gov]

- 19. aacrjournals.org [aacrjournals.org]

- 20. "AhR ligand aminoflavone suppresses α6-integrin-Src-Akt signaling to at" by Petreena S. Campbell, Nicole Mavingire et al. [scholarlycommons.henryford.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. Cytochrome P450 Gene Regulation: Reporter Assays to Assess Aryl Hydrocarbon Receptor (HLHE76, AhR) Activation and Antagonism | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Preliminary In Vitro Evaluation of 6-Aminoflavone on Breast Cancer Cell Lines

Abstract

The relentless progression of breast cancer necessitates a continuous search for novel therapeutic agents. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant attention for their anticancer properties.[1][2][3] This technical guide outlines a comprehensive in vitro strategy for the preliminary evaluation of 6-aminoflavone, a synthetic flavone derivative, as a potential therapeutic agent against breast cancer. We present a structured, multi-faceted approach employing a panel of breast cancer cell lines to assess the compound's cytotoxicity, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression. Furthermore, this guide details methodologies for initial mechanistic inquiries, focusing on key apoptotic regulatory proteins. The protocols described herein are designed to be self-validating through the inclusion of appropriate controls, ensuring the generation of robust and reliable data for go/no-go decisions in early-stage drug discovery.

Introduction: The Rationale for Investigating this compound

Breast cancer remains a leading cause of cancer-related mortality in women worldwide.[4] While significant strides have been made in treatment, the emergence of drug resistance and the aggressive nature of certain subtypes, such as triple-negative breast cancer (TNBC), underscore the urgent need for new therapeutic strategies.[5]

Flavonoids have emerged as a promising class of compounds due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potent anticancer effects.[1][6] These compounds can modulate various cellular processes implicated in cancer, such as proliferation, cell cycle progression, and apoptosis.[3][7] this compound is a synthetic derivative of the flavone backbone, and while research is still emerging, related aminoflavone compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including those of breast cancer.[8][9][10] Some aminoflavones have been shown to induce apoptosis and cell cycle arrest, suggesting a multifactorial mechanism of action.[11] One study on N-benzyl derivatives of this compound showed potent anticancer activity against the MCF-7 breast cancer cell line.[12] This guide provides a rigorous framework to systematically investigate the foundational anticancer properties of this compound in an in vitro setting.

Experimental Design: A Multi-faceted Approach

To obtain a comprehensive preliminary profile of this compound's activity, a multi-pronged experimental approach is essential. This involves selecting appropriate cell line models and employing a series of assays to probe different aspects of the cellular response to the compound.

Cell Line Selection: Modeling Breast Cancer Heterogeneity

The choice of cell lines is critical for representing the clinical diversity of breast cancer. We recommend a panel that includes at least two distinct subtypes:

-

MCF-7: An estrogen receptor-positive (ER+), progesterone receptor-positive (PR+), and HER2-negative cell line.[5][13] It represents the luminal A subtype, the most common form of breast cancer, and is often used to study hormone-dependent cancer.[13]

-

MDA-MB-231: A triple-negative breast cancer (TNBC) cell line (ER-, PR-, HER2-).[5] This subtype is known for its aggressive nature, high metastatic potential, and lack of targeted therapies, making it a crucial model for drug development.[5][14]

Scientist's Note: By using both MCF-7 and MDA-MB-231 cell lines, we can garner initial insights into whether this compound's activity is dependent on hormone receptor status, which has significant implications for its potential clinical application.[14][15]

Experimental Workflow

The overall experimental workflow is designed to progress from a broad assessment of cytotoxicity to more detailed mechanistic studies.

Figure 1: Experimental workflow for the in vitro evaluation of this compound.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for the core assays. It is imperative to include both negative (vehicle control, e.g., 0.1% DMSO) and positive controls (a known cytotoxic agent) in all experiments to ensure data validity.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[16] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt MTT to formazan, a purple crystalline product.[16]

Protocol:

-

Cell Seeding: Seed MCF-7 and MDA-MB-231 cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[17]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[16][18]

-

Incubation: Incubate the plates for 2-4 hours at 37°C, allowing formazan crystals to form.[17]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

Absorbance Reading: Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.[16][19]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Detection: Annexin V/PI Staining